4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a chloromethyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced through nucleophilic substitution reactions, where a suitable dimethylphenylamine reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride: Similar structure but lacks the dimethyl groups on the phenyl ring.
4-(bromomethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride: Similar structure but with dimethyl groups in different positions on the phenyl ring.
Uniqueness
The presence of the 3,4-dimethylphenyl group in 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties, potentially leading to unique applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S.ClH/c1-8-3-4-10(5-9(8)2)14-12-15-11(6-13)7-16-12;/h3-5,7H,6H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNBGCOVTBEZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)CCl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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